1-[2-(diethylamino)ethyl]-N-(4-ethylbenzyl)-1H-benzimidazol-2-amine
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with a benzodiazole core structure
Preparation Methods
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps. The synthetic route often starts with the preparation of the benzodiazole core, followed by the introduction of the diethylaminoethyl and ethylphenylmethyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of new compounds with added functional groups
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound may be utilized in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(DIETHYLAMINO)ETHYL]-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with similar compounds such as:
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share structural similarities and may have comparable applications in photoinitiation and polymerization.
1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHYLPHENYL)-4-(3-FLUORO-4-METHYLBENZOYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a similar diethylaminoethyl group and may exhibit similar chemical reactivity.
Properties
Molecular Formula |
C22H30N4 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-[(4-ethylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C22H30N4/c1-4-18-11-13-19(14-12-18)17-23-22-24-20-9-7-8-10-21(20)26(22)16-15-25(5-2)6-3/h7-14H,4-6,15-17H2,1-3H3,(H,23,24) |
InChI Key |
MTGORCAQNCZKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN(CC)CC |
Origin of Product |
United States |
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